4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide has been identified as a potential anti-cancer agent. It has demonstrated promising activity against hepatocellular carcinoma (HCC) in both in vitro and in vivo studies. [ [] ] In vitro, it exhibited significant cytotoxic activity against the HepG2 cell line, inhibited tubulin protein polymerization, and induced cell cycle arrest. [ [] ] In vivo, using a rat model of HCC induced by diethylnitrosamine (DENA) and carbon tetrachloride (CCl4), it effectively reduced liver relative weight, the number and volume of hepatic nodules, and hepatic alpha-fetoprotein (AFP) levels. [ [] ] Additionally, it increased hepatic tissue levels of malondialdehyde (MDA), carbonyl content, and tumor necrosis factor-alpha (TNF-α), indicating its potential to induce oxidative stress and inflammation in HCC cells. [ [] ]
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4